

# Lorundrostat's Role in the Renin-Angiotensin-Aldosterone System: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of **lorundrostat**, a novel therapeutic agent, and its specific role within the renin-angiotensin-aldosterone system (RAAS). **Lorundrostat** (developmental name MLS-101) is an investigational, oral, once-daily, highly selective aldosterone synthase inhibitor being developed for the treatment of uncontrolled and treatment-resistant hypertension. Its targeted mechanism of action offers a promising new approach for managing conditions driven by aldosterone excess.[1][2]

# Core Mechanism of Action: Selective Inhibition of Aldosterone Synthase

The renin-angiotensin-aldosterone system is a critical hormonal cascade that regulates blood pressure and fluid balance. A key effector hormone of this system is aldosterone, which is produced in the adrenal glands.[1] Dysregulation and excessive production of aldosterone are recognized as significant contributors to hypertension.[3]

**Lorundrostat**'s primary mechanism of action is the potent and selective inhibition of aldosterone synthase (CYP11B2), the enzyme responsible for the final step in aldosterone biosynthesis.[4][1] By blocking this enzyme, **lorundrostat** directly reduces the production of aldosterone, thereby mitigating its downstream effects on sodium and water retention, and potassium excretion.[4][1] This targeted approach aims to lower blood pressure, particularly in patients whose hypertension is driven by inappropriate aldosterone levels.[2]







A crucial feature of **lorundrostat** is its high selectivity. It demonstrates a 374-fold greater selectivity for inhibiting aldosterone synthase (CYP11B2) over cortisol synthase (CYP11B1).[4] [5] This specificity is designed to avoid interference with the production of cortisol, a vital steroid hormone, thus minimizing the risk of off-target side effects associated with less selective inhibitors.[4]

This mechanism contrasts with that of mineralocorticoid receptor antagonists (MRAs), such as spironolactone, which block the receptor to which aldosterone binds.[2][6] By inhibiting production rather than receptor binding, **lorundrostat** represents a different therapeutic strategy within the RAAS pathway.[6]





Click to download full resolution via product page

Diagram 1: Lorundrostat's point of intervention in the RAAS pathway.



# **Clinical Efficacy in Hypertension**

**Lorundrostat** has been evaluated in Phase 2 clinical trials, demonstrating a statistically significant and clinically meaningful reduction in blood pressure in patients with uncontrolled and treatment-resistant hypertension.[2][7]

## **Data from the Target-HTN Phase 2 Trial**

The Target-HTN trial assessed the efficacy, safety, and tolerability of various doses of **lorundrostat** as an add-on therapy for patients on at least two background antihypertensive medications.[7]

| Dose Regimen                                                                                                      | Placebo-Adjusted Change in Systolic BP (mmHg) | p-value |
|-------------------------------------------------------------------------------------------------------------------|-----------------------------------------------|---------|
| 50 mg Once Daily                                                                                                  | -9.6                                          | 0.01    |
| 100 mg Once Daily                                                                                                 | -7.8                                          | 0.04    |
| Data reflects the least square mean difference in systolic blood pressure change from baseline versus placebo.[2] |                                               |         |

#### Data from the ADVANCE-HTN Phase 2b Trial

The ADVANCE-HTN trial further evaluated **lorundrostat** in patients with uncontrolled hypertension on a standardized antihypertensive regimen. The primary endpoint was the change in 24-hour average systolic blood pressure (SBP) from baseline to week 12.[3][8]



| Treatment Group                                                                                    | Change in 24-hour<br>SBP from Baseline<br>(mmHg) | Placebo-Adjusted<br>Change in 24-hour<br>SBP (mmHg) | p-value |
|----------------------------------------------------------------------------------------------------|--------------------------------------------------|-----------------------------------------------------|---------|
| Placebo                                                                                            | -7.4                                             | N/A                                                 | N/A     |
| Lorundrostat 50 mg<br>QD                                                                           | -15.4                                            | -7.9                                                | 0.001   |
| Lorundrostat 50-100<br>mg QD                                                                       | -13.9                                            | -6.5                                                | 0.006   |
| Data reflects the change in 24-hour average ambulatory systolic blood pressure at 12 weeks. [8][9] |                                                  |                                                     |         |

At four weeks into the ADVANCE-HTN trial, 42% of participants receiving **lorundrostat** achieved a 24-hour average SBP below 125 mm Hg, compared to 18% in the placebo group.[9] [10]

# **Key Experimental Protocols**

The clinical development of **lorundrostat** has been guided by rigorous, well-controlled studies. The methodologies for the key Phase 2 trials are outlined below.

## **Target-HTN Trial Protocol**

- Objective: To assess the efficacy, safety, and tolerability of orally administered lorundrostat
  on blood pressure in subjects with uncontrolled hypertension.[7]
- Study Design: A Phase 2, randomized, placebo-controlled trial.
- Participant Population: 200 male and female subjects (aged 18 or older) with inadequately controlled hypertension, on a stable background treatment of two or more antihypertensive agents.



- Intervention: Five active dose arms of lorundrostat (12.5mg QD, 50mg QD, 100mg QD, 12.5mg BID, and 25mg BID) were compared to a placebo.[7]
- Primary Endpoint: Change in automated office systolic blood pressure from baseline to week 8.[6]

## **ADVANCE-HTN Trial Protocol (NCT05769608)**

- Objective: To evaluate the blood pressure-lowering effect of lorundrostat as an add-on to a standardized antihypertensive medication regimen in subjects with uncontrolled and treatment-resistant hypertension.[8][11]
- Study Design: A Phase 2b, randomized, double-blind, placebo-controlled, parallel-arm study.
   [11] The trial included a run-in period where participants were placed on a standardized antihypertensive regimen before randomization.[11][12]
- Participant Population: 285 patients with elevated blood pressure despite taking two to five blood pressure-lowering medications.[9] The study included a diverse population, with over 50% African Americans.[8]
- Intervention: Participants were randomized into three groups: placebo, lorundrostat 50 mg once daily, or lorundrostat 50 mg once daily with a possible titration to 100 mg at four weeks if needed.[2]
- Primary Endpoint: Change in 24-hour average systolic blood pressure from baseline to week 12.[3][8]
- Duration: 12 weeks.[3][12]





Click to download full resolution via product page

Diagram 2: Generalized workflow for the ADVANCE-HTN clinical trial.

# Safety and Tolerability Profile

The safety profile of **lorundrostat** has been assessed in its clinical trials, with adverse events being generally consistent with the mechanism of action of drugs that impact the reninangiotensin-aldosterone system.[9][10]

| Adverse Event                        | Lorundrostat 50 mg Group | Placebo Group |
|--------------------------------------|--------------------------|---------------|
| Hyperkalemia                         | 5%                       | 0%            |
| Hyponatremia                         | 9%                       | 6%            |
| Data from the ADVANCE-HTN trial.[10] |                          |               |

Other observed adverse events included a modest decrease in estimated glomerular filtration rate (eGFR), urinary tract infection, and hypertension.[7][9] A serious adverse event of hyponatremia, possibly related to the study drug, was reported in one trial.[7] Overall, the drug was considered well-tolerated, with most adverse events being mild to moderate in severity.[5]

## Conclusion



Lorundrostat is a highly selective aldosterone synthase inhibitor that directly targets the production of aldosterone within the RAAS. Through this mechanism, it has demonstrated significant efficacy in lowering blood pressure in patients with uncontrolled and treatment-resistant hypertension. The clinical data from Phase 2 trials support its potential as a valuable therapeutic option, offering a targeted approach for a hard-to-treat patient population. Its safety profile, characterized primarily by predictable electrolyte disturbances, appears manageable. Further pivotal trials will continue to define the role of **lorundrostat** in the management of hypertension and other aldosterone-mediated diseases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. What is Lorundrostat used for? [synapse.patsnap.com]
- 2. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]
- 3. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 4. mineralystx.com [mineralystx.com]
- 5. Efficacy and Safety of Lorundrostat in Patients With Uncontrolled and Treatment-Resistant Hypertension: A Systematic Review and Meta-Analysis PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lorundrostat, an Aldosterone Synthase Inhibitor, Passes Phase II Hurdle | tctmd.com [tctmd.com]
- 7. Mineralys reports positive data from trial of lorundrostat [clinicaltrialsarena.com]
- 8. Lorundrostat Efficacy and Safety in Patients With Uncontrolled Hypertension American College of Cardiology [acc.org]
- 9. Lorundrostat Lowers Blood Pressure Compared with Placebo at 12 Weeks American College of Cardiology [acc.org]
- 10. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]



• To cite this document: BenchChem. [Lorundrostat's Role in the Renin-Angiotensin-Aldosterone System: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10854892#lorundrostat-s-role-in-the-renin-angiotensin-aldosterone-system]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com